Human OCT1 (SLC22A1) Transporter Inhibition: Direct IC₅₀ Measurement for the Target Compound
In a fluorescence-based uptake assay using HEK293 cells heterologously expressing human OCT1, N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide inhibited ASP+ substrate accumulation with an IC₅₀ of 1.38 × 10⁵ nM (138 µM), classifying it as a weak OCT1 inhibitor [1]. This is the sole publicly available, target-specific bioactivity measurement for this exact compound. For context, the structurally related benzofuran-2-carboxamide derivative CHEMBL1160766 (with a different substitution pattern) shows an IC₅₀ of 2.26 × 10⁴ nM (22.6 µM) against OCT1, representing approximately 6-fold greater potency [2]. The quantitative difference (∆pIC₅₀ ≈ 0.78 log units) indicates that the 7-methoxy substitution combined with the 3-cyanothiophen-2-yl amide appendage yields measurably weaker OCT1 engagement than other benzofuran-2-carboxamide chemotypes, which is a critical consideration for applications where OCT1-mediated hepatic uptake or off-target transporter liability must be minimized.
| Evidence Dimension | Inhibition of human OCT1 (SLC22A1) transporter activity |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | CHEMBL1160766 (benzofuran-2-carboxamide analog with different substitution): IC₅₀ = 22,600 nM (22.6 µM) |
| Quantified Difference | ~6.1-fold weaker potency for the target compound (∆pIC₅₀ ≈ 0.78) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescent substrate uptake; microplate reader detection; 2 min incubation |
Why This Matters
For programs where OCT1 inhibition constitutes an off-target liability (e.g., hepatic drug-drug interaction risk), the target compound's weak IC₅₀ of 138 µM may represent a favorable attribute compared to more potent benzofuran-2-carboxamide OCT1 inhibitors, though this must be weighed against its still-undetermined primary pharmacology.
- [1] BindingDB Entry: Inhibition of human OCT1 by N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide. IC₅₀ = 1.38E+5 nM. Assay: HEK293 cells, ASP+ substrate uptake, microplate reader. Monomer ID linked to CID 6089948/CHEMBL1606954. View Source
- [2] BindingDB BDBM50261065 (CHEMBL1160766): Inhibition of human OCT1, IC₅₀ = 2.26E+4 nM. Assay: HEK293 cells, [³H]MPP+ substrate, liquid scintillation counting. https://www.bindingdb.org View Source
